molecular formula C13H16O2 B1240197 Cinnamyl butyrate CAS No. 103-61-7

Cinnamyl butyrate

Cat. No.: B1240197
CAS No.: 103-61-7
M. Wt: 204.26 g/mol
InChI Key: YZYPQKZWNXANRB-UXBLZVDNSA-N
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Description

Cinnamyl butyrate is an organic compound belonging to the class of cinnamyl esters. It is characterized by its pleasant aroma, making it a valuable ingredient in the flavor and fragrance industries. This compound is formed by the esterification of cinnamyl alcohol with butyric acid, resulting in a molecule with the chemical formula C13H16O2 .

Mechanism of Action

Target of Action

Cinnamyl butyrate is a chemical compound that has been shown to reduce plasma glucose levels in mice by inhibiting fatty acid synthesis and stimulating glucose uptake into cells . It directly interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. For instance, it inhibits fatty acid synthesis, which is a crucial process for energy storage in cells. Additionally, it stimulates glucose uptake into cells, further contributing to the reduction of plasma glucose levels .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the synthesis of fatty acids, a process that involves the conversion of acetyl-CoA to malonyl-CoA, which is then used to build long-chain fatty acids . By inhibiting this pathway, this compound can reduce the amount of energy stored in the form of fatty acids. Additionally, it stimulates the uptake of glucose into cells, a process that involves the transport of glucose across the cell membrane via glucose transporters .

Pharmacokinetics

It is known that the compound is synthesized enzymatically by esterification of butyric acid and cinnamyl alcohol . The reaction conditions, such as molar ratio, enzyme concentration, temperature, and speed of agitation, can affect the conversion rate of butyric acid to this compound .

Result of Action

The result of this compound’s action is a reduction in plasma glucose levels. This is achieved through the inhibition of fatty acid synthesis and the stimulation of glucose uptake into cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions for the enzymatic synthesis of this compound, such as the molar ratio of butyric acid to cinnamyl alcohol, the concentration of the enzyme, the temperature, and the speed of agitation, can affect the conversion rate of butyric acid to this compound . Additionally, the presence of other compounds in the environment can potentially interact with this compound, affecting its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Cinnamyl butyrate plays a role in various biochemical reactions, particularly those involving esterification and hydrolysis. It interacts with enzymes such as lipases, which catalyze the esterification of butyric acid and cinnamyl alcohol to form this compound . The interaction follows a ping-pong bi-bi mechanism with dead-end inhibition by both the substrate acid and alcohol . This compound is also involved in reactions catalyzed by esterases, which hydrolyze this compound back into its constituent alcohol and acid.

Cellular Effects

This compound influences various cellular processes, including cell proliferation, differentiation, and apoptosis. It has been observed to stimulate cell proliferation and differentiation in the gastrointestinal tract, enhancing nutrient absorption and epithelial integrity . Additionally, this compound exhibits anti-inflammatory properties by modulating cytokine expression and reducing pro-inflammatory gene activity . These effects are mediated through its interaction with cellular signaling pathways and gene expression mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, modulating their activity. For instance, this compound acts as an inhibitor of histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent changes in gene expression . This epigenetic modification results in the upregulation of anti-inflammatory genes and downregulation of pro-inflammatory genes. Additionally, this compound can interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but its stability can be influenced by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and proliferative effects .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to enhance cellular proliferation and differentiation without causing adverse effects . At higher doses, it may exhibit toxic effects, including cellular apoptosis and tissue damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to fatty acid metabolism. It interacts with enzymes such as carboxylesterases and lipases, which facilitate its breakdown into cinnamyl alcohol and butyric acid . These metabolites can then enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid β-oxidation . The presence of this compound can also influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also interact with specific transporters and binding proteins . These interactions can affect the localization and accumulation of this compound within different cellular compartments, influencing its biochemical activity and effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of this compound can vary depending on its localization, with distinct effects observed in different cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamyl butyrate can be synthesized through various methods, including chemical and enzymatic processes. One common method involves the esterification of cinnamyl alcohol with butyric acid in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In industrial settings, this compound is often produced using enzymatic catalysis. Lipase enzymes, such as lipase B from Candida antarctica, are used to catalyze the esterification reaction in a solvent-free system. This method is favored for its high yield and eco-friendly nature. The reaction parameters, including temperature, vacuum, and reaction time, are optimized to achieve maximum conversion rates .

Chemical Reactions Analysis

Types of Reactions

Cinnamyl butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cinnamyl butyrate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester group, which imparts distinct olfactory properties compared to other cinnamyl esters. Its synthesis and applications are also influenced by the specific properties of the butyrate group, making it a valuable compound in various industrial and research applications .

Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h3-6,8-10H,2,7,11H2,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYPQKZWNXANRB-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313849
Record name trans-Cinnamyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellowish liquid, fruity slightly floral balsamic odour
Record name Cinnamyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water, miscible (in ethanol)
Record name Cinnamyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.010-1.020
Record name Cinnamyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

78761-39-4, 103-61-7
Record name trans-Cinnamyl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78761-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 3-phenyl-2-propen-1-yl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamyl butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078761394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamyl butyrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 3-phenyl-2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name trans-Cinnamyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinnamyl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CINNAMYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKZ9V37P1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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